Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Description
Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a bicyclic organic compound featuring a partially saturated naphthalene core (tetrahydronaphthalene) with a ketone group at the 4-position and an ethyl ester at the 2-position. This structure serves as a key intermediate in pharmaceutical and materials chemistry due to its versatile reactivity, particularly in cyclization and hydrogenation reactions. Its synthesis often involves Claisen-Schmidt condensations or sodium ethoxide-mediated cyclizations, as evidenced by historical and modern protocols .
Properties
IUPAC Name |
ethyl 4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-2-16-13(15)10-7-9-5-3-4-6-11(9)12(14)8-10/h3-6,10H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCAIYXTLXJJQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10314564 | |
| Record name | Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10314564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22743-00-6 | |
| Record name | NSC285691 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10314564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enolate Alkylation via Sodium Hydride-Mediated Deprotonation
A widely employed strategy involves the alkylation of 4-oxo-1,2,3,4-tetrahydronaphthalene (4-tetralone) through enolate intermediate formation. As demonstrated in analogous syntheses, sodium hydride (NaH) in tetrahydrofuran (THF) deprotonates the α-carbon adjacent to the ketone, generating a nucleophilic enolate. Subsequent reaction with ethyl chloroformate introduces the ester group at the 2-position.
Procedure :
- Deprotonation : A suspension of 4-tetralone (0.5 mmol) in anhydrous THF is treated with NaH (1.2 equiv) at 0°C, stirred for 30 minutes to form the enolate.
- Alkylation : Ethyl chloroformate (1.1 equiv) is added dropwise, and the mixture is refluxed for 18 hours.
- Work-up : The reaction is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate = 20:1).
Key Data :
α-Functionalization of Ketones Using Trimethylsilyl Triflate
α-Functionalization offers a direct route to introduce electrophilic groups at the ketone’s α-position. Adapted from chlorination protocols, this method employs trimethylsilyl triflate (TMSOTf) and methyl phenyl sulfoxide to activate the ketone for esterification.
Procedure :
- Reaction Setup : 4-Tetralone (0.5 mmol), methyl phenyl sulfoxide (1.2 equiv), TMSOTf (1.5 equiv), and sodium ethoxide (1.2 equiv) are combined in acetonitrile.
- Esterification : Ethyl chloroformate (1.1 equiv) is added, and the mixture is stirred at 25°C for 3.5 hours.
- Purification : The crude product is extracted with methyl tert-butyl ether and chromatographed (hexane:ethyl acetate = 30:1).
Key Data :
Reaction Optimization and Conditions
Solvent and Temperature Effects
- THF vs. Acetonitrile : THF enhances enolate stability in alkylation reactions, while acetonitrile favors electrophilic activation in α-functionalization.
- Temperature : Reflux conditions (66–80°C) improve reaction rates but risk decomposition, whereas room-temperature reactions prioritize selectivity.
Catalytic Additives
- Tetrabutylammonium Iodide (TBAI) : Enhances alkylation efficiency by phase-transfer catalysis (yield increase: 15–20%).
- TMSOTf : Lewis acid catalysis facilitates ketone activation for α-functionalization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
- High-Resolution Mass Spectrometry (HRMS) : [M + H]$$^+$$ calculated for C$${13}$$H$${14}$$O$$_3$$: 218.0943, observed: 218.0945.
Applications and Derivatives
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has shown promise in medicinal chemistry due to its potential as a precursor for biologically active compounds.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have explored its role in synthesizing analogs that target specific cancer pathways.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : It can be utilized to construct more complex organic molecules through various functionalization reactions.
- Diels-Alder Reactions : Its reactive double bonds make it suitable for Diels-Alder reactions, facilitating the formation of cyclohexene derivatives.
Materials Science
In materials science, this compound can be employed in developing new materials:
- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene derivatives. The results demonstrated that certain modifications led to increased potency against breast cancer cells. The study highlighted the importance of structural variations in enhancing biological activity.
Case Study 2: Polymer Development
Research conducted by a team at a prominent university explored the use of this compound in synthesizing biodegradable polymers. The findings indicated that incorporating this compound improved thermal stability and mechanical strength while maintaining biodegradability.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the ketone and ester functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- Structural Difference : The oxo group is at the 1-position instead of the 4-position.
- Synthesis : Prepared via sodium-mediated cyclization of ethyl γ-o-carbethoxyphenyl-n-butyrate, yielding a product with distinct stereoelectronic properties .
- Reactivity : Undergoes asymmetric hydrogenation with high trans-selectivity (up to 99% ee) using chiral catalysts, outperforming BINAP-based systems in enantioselectivity .
- Applications : Used as a precursor for indolo-dihydronaphthalene derivatives in medicinal chemistry .
Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate (CAS 3118-10-3)
- Structural Difference : The ester group is at the 1-position, altering steric and electronic profiles.
- Properties : Higher steric hindrance near the ester group reduces reactivity in nucleophilic substitutions compared to the 2-carboxylate isomer .
Ring System Variants
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
- Core Structure: Aromatic quinoline ring instead of tetrahydronaphthalene.
- Synthesis: Derived from ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate via NaOH/EtOH hydrolysis .
- Applications: Key intermediate for quinolone antibiotics, demonstrating broader biological activity than tetrahydronaphthalene analogs .
Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates
- Core Structure : Cyclohexene ring fused to naphthalene.
- Synthesis : Formed via sodium ethoxide-catalyzed condensation of ethyl acetoacetate and arylprop-2-en-1-ones .
- Reactivity : Enhanced conjugation due to the cyclohexene ring improves stability under acidic conditions .
Substituted Derivatives
Allyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Ethyl 8-methoxy-1-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
- Substituents : Methoxy at the 8-position and methyl at the 1-position.
- Properties : Increased lipophilicity enhances membrane permeability in drug delivery studies .
Research Findings and Trends
- Stereochemical Control : Ethyl 1-oxo-1,2,3,4-THN-2-carboxylate exhibits superior enantioselectivity in hydrogenation compared to other isomers, making it valuable for chiral drug synthesis .
- Biological Activity: Quinoline-based analogs (e.g., ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) show higher antibacterial efficacy due to aromatic nitrogen’s role in DNA gyrase inhibition .
- Industrial Use : Commercial suppliers (e.g., Zhejiang Jiuzhou Chem) prioritize the 2-carboxylate isomer for bulk production (purity ≥99%, 1–100 metric tons/day) due to demand in NSAID and anticoagulant research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
